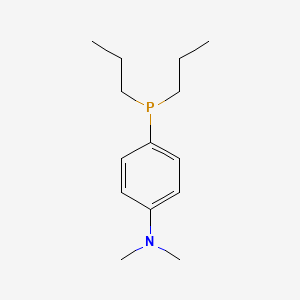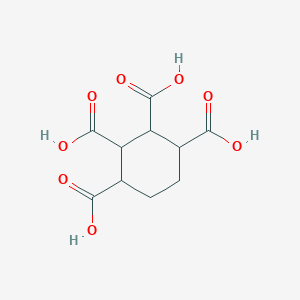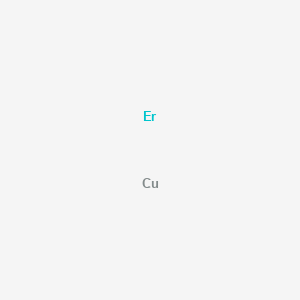
Copper;erbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper erbium compounds are intermetallic compounds formed by the combination of copper and erbium. Erbium is a rare-earth metal belonging to the lanthanide series, while copper is a transition metal. These compounds exhibit unique properties due to the interaction between the two metals, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper erbium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing copper and erbium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired compound.
Metallothermic Reduction: Erbium fluoride can be reduced with calcium in the presence of copper to form copper erbium compounds.
Hydrothermal Method: This method involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment, facilitating the reaction between copper and erbium salts.
Industrial Production Methods
Industrial production of copper erbium compounds often involves the solid-state reaction method due to its simplicity and scalability. High-purity copper and erbium powders are mixed and heated in a controlled environment to produce the desired intermetallic compound.
Analyse Des Réactions Chimiques
Types of Reactions
Copper erbium compounds undergo various chemical reactions, including:
Oxidation: Copper erbium compounds can oxidize in the presence of oxygen, forming oxides such as erbium oxide and copper oxide.
Reduction: These compounds can be reduced using strong reducing agents like hydrogen or lithium aluminum hydride.
Substitution: Copper erbium compounds can undergo substitution reactions where one metal is replaced by another metal in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or lithium aluminum hydride in an inert atmosphere.
Substitution: Metal salts in a suitable solvent under controlled conditions.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃) and copper oxide (CuO).
Reduction: Metallic erbium and copper.
Substitution: New intermetallic compounds with different metal compositions.
Applications De Recherche Scientifique
Copper erbium compounds have a wide range of scientific research applications, including:
Optical Materials: Due to their unique optical properties, these compounds are used in the development of lasers and optical amplifiers.
Magnetic Materials: The magnetic properties of copper erbium compounds make them suitable for use in magnetic refrigeration and other magnetic applications.
Biomedical Applications: These compounds are studied for their potential use in medical imaging and as contrast agents in magnetic resonance imaging (MRI).
Catalysis: Copper erbium compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Mécanisme D'action
The mechanism by which copper erbium compounds exert their effects involves the interaction between the copper and erbium atoms. The unique electronic configuration of erbium allows it to interact with copper, leading to the formation of stable intermetallic compounds. These interactions can influence the optical, magnetic, and catalytic properties of the compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper gadolinium compounds: Similar to copper erbium compounds, these compounds exhibit unique magnetic properties due to the interaction between copper and gadolinium.
Copper dysprosium compounds: These compounds are known for their high magnetic anisotropy and are used in magnetic applications.
Copper terbium compounds: These compounds have applications in optical materials due to their luminescent properties.
Uniqueness of Copper Erbium Compounds
Copper erbium compounds are unique due to their combination of optical and magnetic properties. The presence of erbium, with its unique electronic configuration, allows these compounds to exhibit strong luminescence and magnetic behavior, making them valuable in a wide range of applications.
Propriétés
Numéro CAS |
12018-74-5 |
|---|---|
Formule moléculaire |
CuEr |
Poids moléculaire |
230.81 g/mol |
Nom IUPAC |
copper;erbium |
InChI |
InChI=1S/Cu.Er |
Clé InChI |
ZHNLLLSTOKLTHV-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
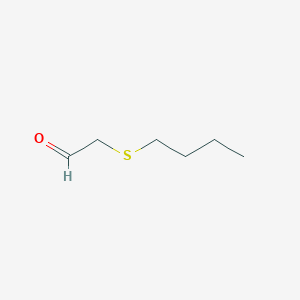

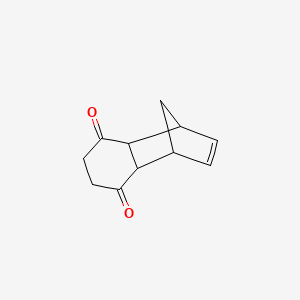
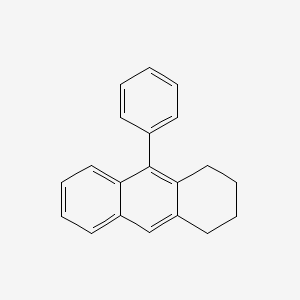
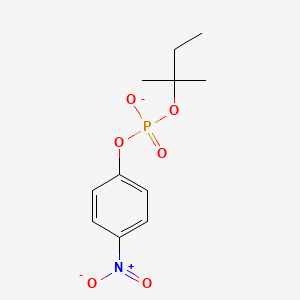
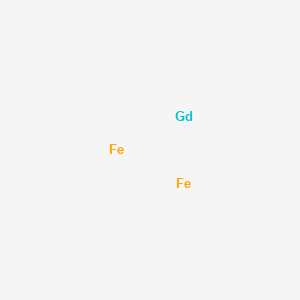
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
